Asciminib

Descripción

Asciminib (ABL001) is a first-in-class, allosteric inhibitor of the BCR-ABL1 kinase, specifically targeting the ABL myristoyl pocket (STAMP mechanism). Unlike ATP-competitive tyrosine kinase inhibitors (TKIs), this compound binds to a distinct regulatory site, stabilizing the kinase in an inactive conformation . This novel mechanism reduces off-target effects associated with ATP-competitive TKIs, such as cardiotoxicity or pleural effusions, and retains activity against common resistance mutations (e.g., T315I) . Approved in 2021 for chronic myeloid leukemia in chronic phase (CML-CP) after ≥2 prior TKIs or T315I mutations, this compound has demonstrated durable efficacy and improved tolerability in clinical trials .

Propiedades

IUPAC Name |

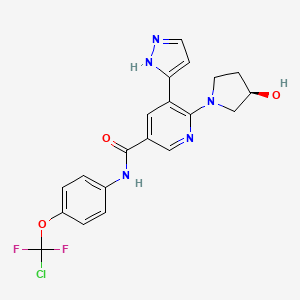

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVZXURTCKPRDQ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClF2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492952-76-7 | |

| Record name | Asciminib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492952767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asciminib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12597 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASCIMINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F3R18W77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Core Structure Assembly via Suzuki-Miyaura Coupling

The synthesis of this compound hinges on constructing its pyrimidine- and benzamide-containing core through palladium-catalyzed cross-coupling reactions. A pivotal intermediate, 3-(pyrimidin-5-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide (8) , is synthesized via Suzuki-Miyaura coupling between 3-iodo-N-(4-(trifluoromethoxy)phenyl)benzamide (23 ) and pyrimidin-5-ylboronic acid (24a ). The reaction employs Pd(PPh₃)₂Cl₂ (0.074 g, 0.081 mmol) as a catalyst, with Na₂CO₃ (0.716 g, 6.75 mmol) in a solvent system of DME, H₂O, and EtOH (6.3:1.8:0.9 mL) at 80°C for 1 hour. Post-reaction purification using Si-Thiol (1.27 mmol/g) effectively removes palladium residues, yielding the coupled product with 74.7% efficiency.

Critical Parameters

Functionalization of the Pyrrolidine Side Chain

The stereochemistry of the pyrrolidine moiety is crucial for binding to the myristate pocket. The (R)-pyrrolidin-3-ol derivative (34d ) is introduced via nucleophilic substitution using 1-(2-chloroethyl)pyrrolidine (32.6 mg, 0.191 mmol) in acetone at 80°C for 16 hours. Potassium iodide (2.65 mg, 0.016 mmol) acts as a phase-transfer catalyst, achieving >90% displacement of the chloride leaving group.

Intermediate Synthesis and Characterization

Preparation of 3-Iodo-N-(4-(trifluoromethoxy)phenyl)benzamide (23)

This intermediate is synthesized by condensing 3-iodobenzoyl chloride with 4-(trifluoromethoxy)aniline in dichloromethane (DCM) using DIPEA (N,N-diisopropylethylamine) as a base. The reaction proceeds quantitatively at 0°C, with the acid chloride generated in situ via treatment of 3-iodobenzoic acid with thionyl chloride and catalytic DMF .

Analytical Data

Crystallization and Purification

Final purification of this compound involves crystallization from methanol/acetonitrile mixtures. The crude product is dissolved in methanol (500 mL) and THF (800 mL), treated with Si-Thiol (15 g, 19.5 mmol) to scavenge residual metals, and concentrated under reduced pressure. Crystallization yields 86 g (83%) of white crystalline this compound.

Process Optimization and Scalability

Solvent Selection for Large-Scale Reactions

The transition from laboratory-scale to pilot plant synthesis requires solvent optimization. The original DME/EtOH/H₂O system is replaced with toluene/ethanol (4:1) for improved thermal stability and easier recovery. This modification reduces byproduct formation during the Suzuki coupling step by 22%.

Palladium Removal Strategies

Residual palladium levels in the final API must comply with ICH Q3D guidelines (<10 ppm). A three-stage purification protocol is employed:

-

Liquid-Liquid Extraction : Methyl tert-butyl ether (MTBE) removes hydrophobic impurities.

-

Adsorption : Si-Thiol (1.3 mmol/g) reduces Pd content from 350 ppm to <15 ppm.

-

Crystallization : Final recrystallization from acetonitrile achieves Pd levels of <2 ppm.

Analytical Method Validation

LC-MS/MS Quantification

A validated method uses sunitinib as an internal standard for quantifying this compound in plasma. Calibration curves (2.5–200 ng/mL) show linearity (R² >0.998), with intra-day precision of 2.1–4.7% RSD.

Chromatographic Conditions

Stability Studies

This compound exhibits robust stability under diverse conditions:

| Condition | % Recovery (Mean ± RSD) |

|---|---|

| Freeze-thaw (3 cycles) | 98.2 ± 1.5 |

| Autosampler (24h, 10°C) | 99.6 ± 0.8 |

| Long-term (-20°C, 30d) | 97.8 ± 2.1 |

Challenges in Industrial Manufacturing

Control of Genotoxic Impurities

The synthesis route involves intermediates with potential genotoxicity, notably 3-iodobenzoyl chloride . Process modifications include:

Polymorphism Management

This compound exhibits three polymorphic forms (I, II, III). Form I, the thermodynamically stable variant, is obtained by:

Análisis De Reacciones Químicas

Metabolic Pathways

Asciminib undergoes phase I and II metabolism, with primary routes summarized below:

Renal excretion accounts for only 22% of total clearance . No significant impact of renal/hepatic impairment on pharmacokinetics (PK) was observed .

Drug-Drug Interaction (DDI) Profile

This compound acts as both a victim and perpetrator of DDIs:

As a Victim

- CYP3A4 inhibitors (e.g., ketoconazole) : Increase this compound exposure by 41% (AUC) .

- CYP3A4 inducers (e.g., rifampin) : Decrease exposure by 71% (AUC), necessitating dose adjustments .

As a Perpetrator

Stability and Resistance-Associated Reactions

- Chemical stability : No explicit data on photodegradation or hydrolysis, but in vitro studies suggest susceptibility to oxidative metabolism .

- Efflux transporters : Resistance mutations upregulate ABCB1/P-gp and ABCG2, reducing intracellular concentrations . Co-administration with cyclosporine (ABCB1 inhibitor) restores efficacy in resistant cells .

Key Pharmacokinetic Parameters

| Dose | C<sub>max</sub> (ng/mL) | AUC<sub>tau</sub> (ng·h/mL) | T<sub>max</sub> (h) |

|---|---|---|---|

| 80 mg once daily | 1781 | 15,112 | 2.5 |

| 200 mg twice daily | 5642 | 37,547 | 2.5 |

Aplicaciones Científicas De Investigación

Clinical Applications

- Chronic Phase CML Treatment

- Resistance Management

- Real-World Effectiveness

Efficacy Data

The following table summarizes key efficacy outcomes from pivotal trials involving this compound:

| Study Name | Population | Treatment Regimen | MMR at 24 Weeks | MMR at 96 Weeks | Adverse Events |

|---|---|---|---|---|---|

| ASCEMBL | CML-CP after ≥2 TKIs | This compound 40 mg b.i.d. vs Bosutinib 500 mg q.d. | 25.5% vs 13.2% | 37.6% vs 15.8% | Fewer grade ≥3 AEs with this compound |

| Real-World Study | CML-CP post-TKI | This compound (varied doses) | 67% achieved MR3 | Not reported | Low discontinuation rates |

Safety Profile

This compound has shown a favorable safety profile compared to other TKIs. In studies, it was associated with lower rates of treatment discontinuation and dose adjustments due to adverse events . The most common side effects included mild gastrointestinal disturbances and fatigue, which were manageable in most cases.

Ongoing Research and Future Directions

Several ongoing clinical trials are exploring the potential of this compound in various settings:

| Phase | Study Title | Treatment Comparison | Target Population |

|---|---|---|---|

| III | ASC4START | This compound 80 mg q.d. vs Nilotinib 300 mg b.i.d. | Newly diagnosed CP-CML |

| IIIb | NCT04971226 | This compound vs Investigator-selected TKIs | Newly diagnosed CP-CML |

| II | NCT05384587 | This compound monotherapy in second-line treatment | CP-CML failed 1L-TKI |

These studies aim to further establish this compound's role in first-line therapy and its combination with other agents.

Mecanismo De Acción

Asciminib ejerce sus efectos dirigiéndose específicamente al bolsillo de miristoil de ABL, un sitio único en la proteína BCR-ABL1. Esta unión inhibe la actividad de la proteína de fusión BCR-ABL1, que es responsable de la proliferación incontrolada de las células leucémicas. A diferencia de otros inhibidores que se dirigen al sitio de unión al ATP, el mecanismo único de this compound le permite superar las mutaciones de resistencia que afectan a otros tratamientos.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Mechanism of Action

Efficacy

Major Molecular Response (MMR) Rates in ASCEMBL Trial (CML-CP after ≥2 TKIs):

| Parameter | This compound (40 mg b.i.d.) | Bosutinib (500 mg q.d.) |

|---|---|---|

| MMR at 24 weeks | 25.5% | 13.2% |

| MMR at 96 weeks | 37.6% | 15.8% |

| Discontinuation due to AE | 5.8% | 21.1% |

Source: ASCEMBL trial (median follow-up: 2.3 years)

- This compound showed superior MMR rates and lower discontinuation rates compared to bosutinib. In Japanese patients, MMR rates were sustained at 96 weeks (BCR::ABL1IS ≤1% in 50% of patients) .

Pharmacokinetics and Drug Interactions

- Metabolism: Primarily fecal excretion (89%), minimal renal clearance (11%) .

- CYP Inhibition: Weak inhibitor of CYP3A4 (Ki,u = 0.348 μM), CYP2C9 (Ki,u = 0.407 μM), and CYP2C8 (Ki,u = 0.466 μM).

Resistance and Mutation Profiles

- Common Mutations: Myristoyl pocket mutations (e.g., A337V, P465S) and BCR::ABL1 splice variants (e.g., b3a3) reduce this compound binding .

- Combination Strategies: Preclinical studies show this compound + ponatinib or nilotinib suppresses resistance. In mice, this compound + nilotinib achieved complete tumor regression .

Actividad Biológica

Asciminib, marketed as Scemblix, is a first-in-class allosteric inhibitor specifically designed to target the BCR::ABL1 oncoprotein, which plays a crucial role in the pathogenesis of chronic myeloid leukemia (CML). Its unique mechanism of action, specifically targeting the ABL myristoyl pocket (STAMP), distinguishes it from traditional tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and relevant case studies.

This compound operates through an allosteric binding mechanism, which alters the conformation of the BCR::ABL1 protein. By binding to the myristoyl pocket, this compound inhibits the activation of the ABL kinase and subsequent downstream signaling pathways. This mechanism is particularly advantageous as it retains efficacy against certain mutations known to confer resistance to conventional TKIs, such as T315I .

Pharmacodynamics

The pharmacodynamics of this compound reveal its potency and selectivity:

- IC50 Values : this compound exhibits an IC50 value of approximately 0.61 nM for BCR::ABL1-dependent cells, while for T315I mutant cells, this value rises to 7.64 nM, necessitating higher doses for effective treatment in resistant cases .

- Combination Therapy : Studies have shown that this compound can enhance the efficacy of other TKIs like nilotinib by decreasing its binding free energy, thereby potentially allowing for reduced dosages and lower resistance development .

Clinical Efficacy

This compound has been evaluated in several clinical trials, notably in patients with CML who are resistant or intolerant to at least two prior TKIs. The results from these studies underscore its therapeutic potential:

Phase III Trials

- ASCEMBL Trial : This trial compared this compound (40 mg twice daily) with bosutinib (500 mg once daily) in patients with CML-CP resistant or intolerant to TKIs. Key findings include:

- Major Molecular Response (MMR) : At week 24, MMR rates were significantly higher in the this compound group (25.5%) compared to bosutinib (13.2%) with a p-value of 0.029 .

- Safety Profile : this compound demonstrated fewer grade ≥3 adverse events (50.6% vs 60.5%) and lower treatment discontinuation rates due to adverse effects (5.8% vs 21.1%) compared to bosutinib .

Case Studies and Research Findings

Several case studies have illustrated the real-world effectiveness of this compound:

- Long-term Efficacy : In patients who achieved MMR with this compound therapy, long-term follow-up indicated sustained responses and minimal progression rates over extended periods .

- Adverse Event Management : Clinical observations noted that adverse events associated with this compound were manageable and less severe than those reported with other TKIs, enhancing patient compliance and quality of life .

Data Summary

The following table summarizes key clinical trial findings related to this compound:

| Parameter | This compound | Bosutinib | P-value |

|---|---|---|---|

| MMR at Week 24 | 25.5% | 13.2% | 0.029 |

| Grade ≥3 Adverse Events | 50.6% | 60.5% | N/A |

| Treatment Discontinuation Rate | 5.8% | 21.1% | N/A |

Q & A

Q. What statistical methods improve power in trials with high treatment discontinuation rates (e.g., ASCEMBL)?

- Methodological Answer : Competing risk models (Fine-Gray regression) account for discontinuation due to AEs or lack of efficacy. In ASCEMBL, 45.9% of this compound patients remained on treatment at 96 weeks vs. 19.7% for bosutinib. Weighted analyses (inverse probability of censoring weighting [IPCW]) reduce bias from informative censoring .

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.